molecular formula C23H18N4O2S2 B2740840 N-(2-cyanophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1206985-91-2

N-(2-cyanophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2740840
CAS No.: 1206985-91-2
M. Wt: 446.54
InChI Key: CNHLVKOUQGGJHU-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • A 3-ethyl-4-oxo substitution on the pyrimidine ring.
  • A phenyl group at position 6 of the thienopyrimidine scaffold.
  • A sulfanylacetamide side chain linked to a 2-cyanophenyl moiety.

These structural elements are critical for its biological activity, particularly in kinase inhibition and enzyme modulation. The ethyl group enhances lipophilicity, while the cyanophenyl moiety may influence electronic properties and binding affinity to target proteins .

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S2/c1-2-27-22(29)21-18(12-19(31-21)15-8-4-3-5-9-15)26-23(27)30-14-20(28)25-17-11-7-6-10-16(17)13-24/h3-12H,2,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHLVKOUQGGJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyanophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the thieno[3,2-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, anti-cancer, and antimicrobial properties. The following sections will explore its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N4O2S2C_{23}H_{18}N_{4}O_{2}S_{2}, with a molecular weight of approximately 446.54 g/mol. The compound features a thieno[3,2-d]pyrimidine core with various functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC23H18N4O2S2
Molecular Weight446.54 g/mol
StructureThieno[3,2-d]pyrimidine core with cyanophenyl and acetamide groups

Anticancer Potential

The anticancer activity of thieno[3,2-d]pyrimidine derivatives has been documented in several studies. In particular, compounds that inhibit vascular endothelial growth factor receptor (VEGFR) have shown promise in targeting cancer cell proliferation. Molecular docking studies indicated that certain derivatives bind effectively to VEGFR-2, exhibiting IC50 values in the low micromolar range.

A comparative analysis of similar compounds revealed that those with structural similarities to N-(2-cyanophenyl)-2-{...} exhibited significant cytotoxic effects against various cancer cell lines:

CompoundIC50 (μM)Cell Line
Thieno[3,2-d]pyrimidine derivative A21.00HepG2 (liver)
Thieno[3,2-d]pyrimidine derivative B26.10MCF-7 (breast)

This data indicates a need for further investigation into the specific anticancer mechanisms of N-(2-cyanophenyl)-2-{...}.

The proposed mechanism by which thieno[3,2-d]pyrimidine derivatives exert their biological effects includes:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer progression or bacterial survival.
  • Disruption of Cell Signaling : By interfering with signaling pathways such as those mediated by VEGFRs or other growth factors.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.

Study 1: Antibacterial Efficacy

A study conducted on a series of thieno[3,2-d]pyrimidine analogs demonstrated their antibacterial efficacy against Proteus vulgaris and Bacillus subtilis. The most active compound exhibited a zone of inhibition of 1.4 cm against Bacillus subtilis, indicating strong antibacterial properties.

Study 2: Cytotoxicity Against Cancer Cells

In vitro assessments revealed that thieno[3,2-d]pyrimidine derivatives could significantly inhibit the growth of HepG2 and MCF-7 cell lines. The study emphasized the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidinone Derivatives

IWP2 (N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]acetamide)

  • Structural Differences : Lacks the 3-ethyl and 6-phenyl groups present in the target compound. Instead, it has a tetrahydrofuran ring and a benzothiazole substituent.
  • Key Data :
    • Molecular weight: 465.52 g/mol.
    • Activity: IC₅₀ = 0.1–1 µM in WNT pathway inhibition.

N-(2,3-dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide

  • Structural Differences: Replaces the thienopyrimidine core with a dihydropyrimidinone ring and substitutes the cyanophenyl with a dichlorophenyl group.
  • Key Data :
    • Melting point: 230–232°C.
    • $ ^1H $-NMR (DMSO-d6): δ 12.50 (NH), 10.10 (NHCO), 7.82 (ArH), 4.12 (SCH₂), 2.19 (CH₃) .
    • Molecular weight: 344.21 g/mol.
Sulfanylacetamide Derivatives with Heterocyclic Cores

N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)

  • Structural Differences: Features an oxadiazole ring instead of thienopyrimidine and includes an indole substituent.
  • Biological Activity : Exhibits α-glucosidase inhibition (IC₅₀ = 18.3 µM) and moderate LOX inhibition .
  • Key Data: Molecular weight: 428.5 g/mol. Melting point: Not reported.

2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)

  • Structural Differences: Contains a cyano-hydrazone linker and a sulfamoylphenyl group instead of the thienopyrimidine core.
  • Key Data :
    • Yield: 94%.
    • $ ^1H $-NMR (DMSO-d6): δ 2.30 (CH₃), 7.20 (NH₂), 7.22–7.92 (ArH), 10.13 (NH), 11.93 (NH) .
    • Molecular weight: 357.38 g/mol.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
N-(2-cyanophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidine 3-Ethyl, 6-phenyl, 2-cyanophenylacetamide ~450 (estimated) Kinase inhibition (hypothetical)
IWP2 Thieno[3,2-d]pyrimidine Tetrahydrofuran, benzothiazole 465.52 WNT pathway inhibition
N-(2,3-dichlorophenyl)-2-[(4-methyl-6-oxo-dihydropyrimidin-2-yl)thio]acetamide Dihydropyrimidinone 4-Methyl, dichlorophenyl 344.21 Not reported
Compound 8t Oxadiazole Indole, chlorophenyl 428.5 α-Glucosidase inhibition
Compound 13a Hydrazone Cyano, sulfamoylphenyl 357.38 Not reported

Key Research Findings

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a thienopyrimidinone intermediate with 2-cyano-2-bromoacetamide, analogous to methods used for IWP2 .

Structure-Activity Relationships (SAR) :

  • The 3-ethyl group in the target compound may enhance metabolic stability compared to methyl substituents in analogs like compound 8t .
  • The 6-phenyl group contributes to hydrophobic interactions in binding pockets, a feature absent in IWP2 .

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